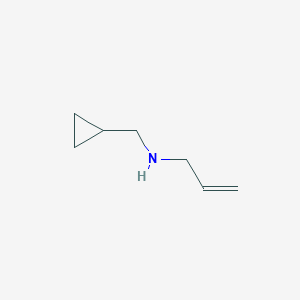

(Cyclopropylmethyl)(prop-2-en-1-yl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-5-8-6-7-3-4-7/h2,7-8H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKGOMVEFZLDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283011 | |

| Record name | N-2-Propen-1-ylcyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36178-62-8 | |

| Record name | N-2-Propen-1-ylcyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36178-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Propen-1-ylcyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amine Chemistry and Organic Synthesis

Amines are fundamental building blocks in organic chemistry, ubiquitous in natural products, pharmaceuticals, and agrochemicals. (Cyclopropylmethyl)(prop-2-en-1-yl)amine, also known as N-allyl-N-(cyclopropylmethyl)amine, belongs to the class of secondary amines, where the nitrogen atom is bonded to two organic substituents. The presence of two distinct and reactive functional groups—the cyclopropylmethyl and the allyl moieties—positions this molecule as a versatile intermediate for further chemical transformations.

In organic synthesis, secondary amines like this are crucial precursors for the construction of more complex molecular architectures. The nitrogen atom's nucleophilicity allows for a variety of reactions, including alkylation, acylation, and arylation, to build larger frameworks. Furthermore, the specific nature of the attached groups can direct the reactivity and stereochemical outcome of these transformations.

Significance of Cyclopropylmethyl and Allyl Moieties in Molecular Design

The structural character of (Cyclopropylmethyl)(prop-2-en-1-yl)amine is defined by its two key substituents: the cyclopropylmethyl group and the allyl group. Each of these imparts distinct and valuable properties to a molecule.

The cyclopropylmethyl moiety is of increasing interest in medicinal chemistry and drug design. nih.govepa.govresearchgate.net The cyclopropane (B1198618) ring, a three-membered carbocycle, possesses unique electronic and conformational properties. nih.govepa.gov Its strained nature results in C-C bonds with enhanced π-character, and the C-H bonds are shorter and stronger than those in larger alkanes. nih.govepa.gov The incorporation of a cyclopropyl (B3062369) group can confer several advantageous properties to a drug candidate, including:

Enhanced Potency: The rigid structure of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to a more favorable binding to its biological target. researchgate.net

Increased Metabolic Stability: The replacement of more metabolically labile groups, such as an N-ethyl group which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can improve a drug's metabolic profile. researchgate.net

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The allyl group (prop-2-en-1-yl) is a common and versatile functional group in organic synthesis. sigmaaldrich.comlookchem.com Its defining feature is the carbon-carbon double bond adjacent to a methylene (B1212753) group, a position known as the allylic position. sigmaaldrich.com This arrangement leads to unique reactivity:

Reactive Intermediates: The allyl group can stabilize carbocations, carbanions, and radicals, making it a valuable participant in a wide range of organic reactions. sigmaaldrich.com

Protecting Group: The allyl group is frequently used as a protecting group for amines and alcohols due to its stability under many reaction conditions and the availability of mild deprotection methods, often catalyzed by palladium complexes. chemicalbook.comnih.gov

Synthetic Handle: The double bond of the allyl group can undergo various transformations, such as oxidation, reduction, and addition reactions, allowing for further functionalization of the molecule. lookchem.com

The combination of these two moieties in a single molecule suggests a scaffold that is both conformationally restricted and synthetically versatile.

Computational Chemistry and Theoretical Investigations of Cyclopropylmethyl Prop 2 En 1 Yl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (Cyclopropylmethyl)(prop-2-en-1-yl)amine, with its flexible cyclopropylmethyl and prop-2-en-1-yl (allyl) groups, multiple conformations are possible due to rotation around the carbon-nitrogen and carbon-carbon single bonds.

A systematic DFT study would typically involve:

Conformational Search: Identifying all possible stable conformers (local minima on the potential energy surface).

Geometry Optimization: Calculating the lowest energy geometry for each conformer.

Energy Calculations: Determining the relative energies of the conformers to identify the most stable (global minimum) and higher energy structures.

Such a study would provide crucial information on the preferred three-dimensional shape of the molecule, which influences its physical properties and biological activity. However, no specific DFT studies detailing the conformational preferences and energetics of this compound have been found in the reviewed literature.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods can be employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: For ¹H and ¹³C nuclei.

Electronic Transitions: Corresponding to ultraviolet-visible (UV-Vis) spectra.

While ab initio methods are well-established for such predictions, no published studies applying them to this compound were identified.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a detailed picture of its dynamic behavior over time, including:

Conformational Changes: Observing transitions between different stable conformations.

Flexibility: Quantifying the flexibility of the cyclopropylmethyl and allyl moieties.

Solvent Effects: Understanding how the molecule interacts with a solvent, which can influence its conformational preferences.

This information is valuable for understanding how the molecule might behave in a solution or interact with a biological target. Regrettably, there is no available literature detailing molecular dynamics simulations performed on this compound.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their feasibility, and understand their mechanisms. For this compound, this could involve studying:

Protonation/Deprotonation: The basicity of the amine nitrogen.

Reactions at the Allyl Group: Such as electrophilic additions to the double bond.

Ring-Opening Reactions: The potential for the cyclopropylmethyl group to undergo rearrangement, a common reaction for this motif.

These studies involve locating the transition state structures and calculating the activation energies for various potential reactions. No specific computational studies on the reaction pathways and transition states of this compound could be located.

Ligand-Based and Structure-Based Computational Design Approaches for Analogs

In medicinal chemistry and materials science, computational methods are often used to design new molecules (analogs) with improved properties.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar activities. By analyzing the structure of this compound, one could design analogs by, for example, modifying the cyclopropyl (B3062369) or allyl groups and then computationally predicting their properties.

Structure-Based Design: This method is employed when the three-dimensional structure of the target (e.g., a protein receptor) is known. It involves docking the ligand into the active site of the target to predict binding affinity and mode. Analogs can then be designed to improve these interactions.

There are no published studies detailing the use of either ligand-based or structure-based design approaches specifically for creating analogs of this compound.

Academic and Research Applications of Cyclopropylmethyl Prop 2 En 1 Yl Amine Excluding Clinical

Utilization as a Building Block in Complex Organic Synthesis

(Cyclopropylmethyl)(prop-2-en-1-yl)amine is a valuable building block in organic synthesis due to the presence of two distinct reactive functional groups: a secondary amine and a terminal alkene. This duality allows for sequential or orthogonal functionalization, providing access to a wide array of more complex molecules. The cyclopropylmethyl motif itself is a desirable structural feature in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates. google.comresearchgate.net

The amine functionality can readily undergo a variety of transformations, including acylation, alkylation, and arylation, to introduce further complexity. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while alkylation with various electrophiles can lead to the formation of tertiary amines. These reactions are fundamental in the synthesis of diverse molecular scaffolds.

The allyl group, on the other hand, is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through numerous transition-metal-catalyzed reactions. These include, but are not limited to, Heck coupling, Tsuji-Trost allylic substitution, and various metathesis reactions. organic-chemistry.org This allows for the introduction of aryl, vinyl, or other alkyl fragments, significantly expanding the molecular diversity achievable from this single building block. The combination of these reactive sites makes this compound a strategic starting material for the synthesis of novel heterocyclic compounds and other complex organic structures. google.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst Example | Functional Group Involved | Potential Product Class |

| Acylation | Acetyl chloride | Amine | Amide |

| Alkylation | Methyl iodide | Amine | Tertiary Amine |

| Heck Coupling | Aryl halide, Pd catalyst | Alkene | Arylated Amine |

| Hydroformylation | CO/H₂, Rh catalyst | Alkene | Aldehyde |

| Epoxidation | m-CPBA | Alkene | Epoxide |

Role in Catalyst and Ligand Design for Organometallic Chemistry

The this compound structure is well-suited for the development of novel ligands for organometallic chemistry. The nitrogen atom of the amine can act as a Lewis base, coordinating to a metal center. Furthermore, the pendant allyl group can also participate in metal coordination, making it a potential bidentate ligand. The ability to tune the electronic and steric properties of the ligand by modification of the amine or the allyl group adds to its versatility.

For example, phosphine-containing derivatives, synthesized by reacting the amine with a suitable phosphine-containing electrophile, could serve as ligands for a variety of transition metals like palladium, rhodium, or ruthenium. Such complexes are central to many catalytic processes, including cross-coupling reactions and hydrogenations. The specific steric and electronic environment provided by the cyclopropylmethyl and allyl groups could impart unique selectivity and reactivity to the resulting metal complexes. The double bond of the allyl group could also be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse.

Precursor in Polymer Chemistry and Advanced Materials Research

The presence of a polymerizable allyl group makes this compound a potential monomer for the synthesis of functional polymers. Polymerization of the allyl group, either through free-radical or transition-metal-catalyzed methods, would lead to a polymer with pendant cyclopropylmethylamine moieties. rsc.org These amine groups along the polymer backbone can be subsequently functionalized, allowing for the creation of a wide range of materials with tailored properties.

For instance, these pendant amine groups could be used to chelate metal ions for applications in water purification or catalysis. They could also be quaternized to create cationic polymers for use as flocculants, antimicrobial agents, or in gene delivery systems. The incorporation of the cyclopropylmethyl group into the polymer structure may also confer interesting physical properties, such as altered solubility and thermal stability. mdpi.comresearchgate.net

Table 2: Potential Polymerization and Post-Polymerization Modification

| Process | Description | Potential Application |

| Polymerization | Free-radical or transition-metal-catalyzed polymerization of the allyl group. | Synthesis of a functional polymer backbone. |

| Quaternization | Reaction of the pendant amine groups with an alkyl halide. | Creation of cationic polymers for various applications. |

| Metal Chelation | Coordination of metal ions to the pendant amine groups. | Development of materials for catalysis or separation. |

| Grafting | Further polymerization from the polymer backbone. | Synthesis of complex polymer architectures. |

Probing Mechanistic Pathways in Enzyme-Catalyzed Reactions (e.g., radical probes)

The cyclopropylmethyl group is a well-established "radical clock" in chemical and biochemical systems. psu.edu The cyclopropylmethyl radical undergoes a very rapid and irreversible ring-opening rearrangement to form the homoallylic radical. The rate of this rearrangement is known, allowing it to be used to probe the lifetime of radical intermediates in a reaction. If a reaction involving a cyclopropylmethyl-containing substrate produces ring-opened products, it provides strong evidence for the intermediacy of a radical. psu.edu

In the context of enzyme-catalyzed reactions, this compound or its derivatives could be used as mechanistic probes. nih.govresearchgate.net For example, if an enzyme is suspected of catalyzing a reaction via a single-electron transfer (SET) mechanism that would generate a radical cation on the amine nitrogen, the presence of ring-opened products would support this hypothesis. This approach has been used to study the mechanisms of enzymes such as monoamine oxidases. psu.edu The allyl group, in this case, might serve to position the molecule within the enzyme's active site or could be modified to enhance binding.

Development of Novel Methodologies in Synthetic Organic Chemistry

The unique reactivity of this compound can be exploited in the development of new synthetic methodologies. The combination of a nucleophilic amine and a reactive alkene in close proximity allows for the exploration of novel intramolecular reactions. For instance, intramolecular cyclization reactions could be designed to construct novel heterocyclic ring systems. researchgate.net

Furthermore, the cyclopropyl (B3062369) group itself can participate in various transformations, including ring-opening reactions under certain conditions to generate new carbocyclic or heterocyclic structures. The development of catalytic methods that can selectively activate and transform either the amine, the alkene, or the cyclopropane (B1198618) ring in the presence of the other functional groups would represent a significant advancement in synthetic chemistry. The potential for tandem reactions, where multiple transformations occur in a single pot, is also a promising area of investigation with this versatile molecule.

Structure Activity Relationships and Design of Analogs of Cyclopropylmethyl Prop 2 En 1 Yl Amine

Systematic Structural Modifications of the Cyclopropylmethyl Moiety and Their Impact on Chemical Reactivity

The cyclopropylmethyl group is a key structural feature that significantly influences the reactivity of the parent molecule. Its inherent ring strain and unique electronic properties make it a fascinating subject for structural modification studies.

The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, a process that can be initiated by the formation of a radical at the adjacent methyl group. psu.edu The cyclopropylmethyl radical undergoes a rapid ring-opening rearrangement to form the but-3-enyl radical. wikipedia.org This rearrangement is extremely fast, with a rate constant of 8.6 x 10⁷ s⁻¹ at 298 K, making the cyclopropylmethyl group a useful "radical clock" to probe the kinetics of free-radical reactions. wikipedia.org The rate of this ring-opening is sensitive to substituents on the cyclopropane ring itself, which can either accelerate or decelerate the process, thereby acting as "hypersensitive radical probes". psu.edu

Furthermore, the introduction of electron-withdrawing or electron-donating groups onto the cyclopropane ring can profoundly alter its electronic character and, consequently, its reactivity in polar reactions. bohrium.comnih.govnih.gov For instance, cyclopropanes bearing an electron-accepting group can act as electrophiles, undergoing ring-opening reactions with nucleophiles. bohrium.comnih.govnih.gov The reactivity in such cases is governed by a combination of ring strain relief and the electronic nature of the substituents. nih.gov Studies on related systems have shown that aryl substituents at the C2 position of an electrophilic cyclopropane can increase the rate of ring-opening reactions compared to unsubstituted analogs. bohrium.comnih.govnih.gov

The presence of the nitrogen atom in (Cyclopropylmethyl)(prop-2-en-1-yl)amine introduces additional complexity. Research has indicated that cyclopropylaminyl radicals tend to ring-open more rapidly than their cyclopropylmethyl radical counterparts, highlighting the influence of the heteroatom on the stability and reactivity of the system.

A summary of how modifications to the cyclopropylmethyl moiety can affect reactivity is presented in the table below.

| Modification | Expected Impact on Reactivity | Rationale |

| Introduction of electron-withdrawing groups on the cyclopropane ring | Enhances susceptibility to nucleophilic attack and ring-opening. bohrium.comnih.govnih.gov | Increases the electrophilicity of the cyclopropane ring. |

| Introduction of electron-donating groups on the cyclopropane ring | May stabilize the ring against certain types of cleavage. | Alters the electronic distribution and bond strengths within the ring. |

| Substitution at the methylene (B1212753) bridge | Can influence the rate of radical-mediated ring-opening. psu.edu | Steric and electronic effects can stabilize or destabilize the radical intermediate. |

Investigation of Stereochemical Influence on Molecular Interactions and Transformations

Stereochemistry plays a crucial role in determining the molecular interactions and chemical transformations of chiral molecules like this compound and its derivatives. The spatial arrangement of atoms can dictate how a molecule fits into a binding site or how a reagent approaches during a reaction, leading to significant differences in outcomes between stereoisomers.

A significant breakthrough in controlling the stereochemistry of cyclopropylmethylamine derivatives has been the development of palladium(II)-catalyzed enantioselective C-H arylation. nih.govacs.orgresearchgate.netpitt.edu This method allows for the direct arylation of a C-H bond on the cyclopropane ring with high enantioselectivity, achieving up to 99.5% enantiomeric excess (ee). nih.govacs.org This process can generate two chiral centers in a single step, producing a cis-functionalized enantiomer from a prochiral starting material. nih.gov

A key finding is that the stereochemical outcome can be controlled by the choice of a chiral ligand, specifically mono-N-protected amino acid (MPAA) ligands. nih.govacs.orgresearchgate.netpitt.edu Research has demonstrated that the chiral ligand can override the inherent diastereoselectivity of a chiral substrate. For example, by selecting either an L- or D-amino acid-derived ligand, it is possible to selectively synthesize different diastereomers. nih.gov This powerful technique provides access to a wide range of enantiopure cyclopropylmethylamine analogs, which is critical for investigating stereospecific molecular interactions in various research contexts.

The table below illustrates the principle of ligand-controlled stereoselectivity in the arylation of a chiral cyclopropylmethylamine substrate.

| Chiral Ligand Used | Diastereomeric Ratio (dr) | Predominant Diastereomer | Reference |

| Boc-L-Val-OH | >20:1 | Diastereomer A | nih.gov |

| Boc-D-Val-OH | >20:1 | Diastereomer B | nih.gov |

| Achiral Boc-Gly-OH | (Low selectivity) | Mixture of diastereomers | nih.gov |

This level of stereochemical control is essential for building structure-activity relationships where the precise three-dimensional structure is a variable, allowing researchers to probe the geometric requirements of molecular recognition and catalytic processes. researchgate.net

Alterations to the Allyl Group and Consequences for Reactivity and Synthetic Utility

The allyl group (prop-2-en-1-yl) is another reactive center within the this compound molecule, offering numerous avenues for structural modification. Its double bond is susceptible to a variety of chemical transformations, making it a versatile handle for introducing new functional groups and building molecular complexity.

The primary reactivity of the allyl group stems from its carbon-carbon double bond, which can readily undergo electrophilic addition reactions. youtube.com This allows for the introduction of a wide range of functionalities, including halogens, hydroxyl groups, and other carbon-based substituents. Furthermore, allylic amines are valuable precursors in organic synthesis, serving as building blocks for more complex nitrogen-containing compounds. nih.govorganic-chemistry.orgresearchgate.netrsc.org

The reactivity of the allyl group can be tuned by introducing substituents. For example, converting the allyl group into an α,β-unsaturated carbonyl system (a Michael acceptor) dramatically alters its reactivity profile. nih.govmasterorganicchemistry.com Such systems are electrophilic at the β-carbon and can react with a wide range of nucleophiles, including thiols and amines, via a conjugate or Michael addition reaction. masterorganicchemistry.comresearchgate.net The reactivity of these Michael acceptors is highly dependent on the substituents at the α and β positions of the double bond. nih.gov For instance, alkyl substitution at the α or β carbons can significantly reduce reactivity. nih.gov

The synthetic utility of the allyl group is extensive. Palladium-catalyzed allylic amination reactions, for example, are a powerful method for forming C-N bonds. organic-chemistry.org Moreover, biocatalytic systems using reductive aminases have been developed for the N-allylation of amines, offering a sustainable route to a broad range of secondary and tertiary allylic amines. nih.gov These methods often exhibit high selectivity, preserving the double bond while forming the new C-N bond. nih.gov

The table below summarizes how modifications to the allyl group can influence the molecule's chemical properties.

| Modification of Allyl Group | Consequence for Reactivity | Potential Synthetic Application |

| Electrophilic addition to the double bond | Saturates the double bond and introduces new functional groups. | Diversification of the molecular scaffold. |

| Conversion to an α,β-unsaturated carbonyl | Creates a Michael acceptor, enabling conjugate addition reactions. nih.govmasterorganicchemistry.com | Covalent modification of biological nucleophiles, synthesis of 1,5-dicarbonyl compounds. masterorganicchemistry.comresearchgate.net |

| Substitution on the double bond | Modulates the electrophilicity and steric hindrance of the double bond. nih.govacs.orgnih.gov | Fine-tuning reactivity for specific synthetic transformations or biological targets. |

| Use in transition-metal-catalyzed reactions | Serves as a coupling partner in reactions like allylic amination. organic-chemistry.org | Efficient and selective formation of new C-N bonds. |

Rational Design Principles for Analogs with Tuned Properties for Specific Research Applications

The rational design of analogs of this compound involves a systematic approach to modify its structure to achieve desired chemical or biological properties. wikipedia.orgnih.gov This process relies on the fundamental principles of structure-activity relationships, leveraging knowledge of how specific structural features influence factors like reactivity, selectivity, and molecular interactions. stereoelectronics.orgbbau.ac.in

The core principles for designing new analogs are rooted in understanding the role of each component of the parent molecule:

Modulating Reactivity through the Cyclopropylmethyl Moiety: As discussed in section 7.1, the cyclopropane ring can be a source of controlled reactivity. For applications requiring a radical probe, analogs can be designed with substituents on the cyclopropane ring that tune the rate of the radical clock. psu.edu For applications requiring interaction with a biological target, the cyclopropane can serve as a rigid scaffold to orient other functional groups, with its conformational restriction potentially reducing entropic losses upon binding.

Controlling Stereochemistry for Selective Interactions: For research involving chiral recognition, the principles outlined in section 7.2 are paramount. The design process would involve selecting appropriate chiral catalysts or auxiliaries to synthesize specific stereoisomers. nih.gov This allows for the creation of analogs that can probe the stereochemical requirements of a receptor binding pocket or an enzyme active site. nih.gov

Functionalization via the Allyl Group: The allyl group serves as a versatile anchor for introducing a wide array of functionalities. numberanalytics.com For instance, if an application requires a molecule that can form a covalent bond with a target, the allyl group can be transformed into a Michael acceptor. nih.gov The reactivity of this electrophilic warhead can then be fine-tuned by adding or modifying substituents to balance reactivity with selectivity, a key challenge in designing covalent modifiers. nih.gov

Altering Physicochemical Properties: Basic drug design principles can be applied to create analogs with specific properties. stereoelectronics.orgbbau.ac.in This includes modifications to alter:

Lipophilicity and Hydrophilicity: Adding polar or nonpolar groups to either the cyclopropane or allyl moieties can change the molecule's solubility and its ability to cross nonpolar membranes.

Hydrogen Bonding Capacity: The secondary amine can act as both a hydrogen bond donor and acceptor. stereoelectronics.org Converting it to a tertiary amine removes the donor capability, while conversion to an amide can alter its electronic properties and hydrogen bonding patterns, providing a way to probe the importance of these interactions. stereoelectronics.org

Size and Shape: Systematically altering the size of substituents allows for the exploration of steric constraints in a binding site or catalytic pocket. stereoelectronics.org

The rational design process is iterative, involving cycles of design, synthesis, and testing to refine analogs for a specific research purpose. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of volatile amines .

- PPE : Nitrile gloves and goggles mandatory; avoid latex due to permeability .

- Spill management : Neutralize with citric acid (10% w/v) and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.